An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-(tributylstannyl)pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-(tributylstannyl)pyridine, a valuable organotin reagent in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. This document details the synthetic route, experimental protocols, and characterization data for this compound.
Synthesis of 2-Methyl-6-(tributylstannyl)pyridine
The synthesis of 2-Methyl-6-(tributylstannyl)pyridine is typically achieved through a halogen-metal exchange reaction followed by quenching with an electrophilic tin reagent. The most common precursor is 2-bromo-6-methylpyridine.
Synthesis of the Precursor: 2-Bromo-6-methylpyridine
The starting material, 2-bromo-6-methylpyridine, can be synthesized from 2-amino-6-methylpyridine via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine [1]
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Diazotization: To a solution of 2-amino-6-methylpyridine (10.8 g, 100 mmol) in 48% hydrobromic acid (60 mL), cooled to -10 °C, a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) is added dropwise, maintaining the temperature below -5 °C. The reaction mixture is stirred for 1 hour at this temperature.
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Bromination: The cold diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (14.3 g, 100 mmol) in 48% hydrobromic acid (40 mL) at 0 °C. The mixture is allowed to warm to room temperature and then heated to 60 °C for 2 hours.
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Work-up: After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by vacuum distillation to afford 2-bromo-6-methylpyridine as a colorless to light yellow liquid.
| Parameter | Value |
| Starting Material | 2-Amino-6-methylpyridine |
| Key Reagents | HBr, NaNO₂, CuBr |
| Solvent | Water |
| Reaction Temperature | -10 °C to 60 °C |
| Typical Yield | 70-80% |
Synthesis of 2-Methyl-6-(tributylstannyl)pyridine
The final product is synthesized by lithiation of 2-bromo-6-methylpyridine followed by reaction with tributyltin chloride. A similar procedure is described for the synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine.[2]
Experimental Protocol: Synthesis of 2-Methyl-6-(tributylstannyl)pyridine [2][3][4]
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-6-methylpyridine (8.6 g, 50 mmol) and anhydrous tetrahydrofuran (THF, 150 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional 1 hour at this temperature.
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Stannylation: Tributyltin chloride (14.2 mL, 52.5 mmol) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 2 hours at -78 °C and then allowed to warm to room temperature overnight.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The aqueous layer is separated and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by brine, and then dried over anhydrous sodium sulfate.[5][6]
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Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield 2-Methyl-6-(tributylstannyl)pyridine as a colorless oil.
| Parameter | Value |
| Starting Material | 2-Bromo-6-methylpyridine |
| Key Reagents | n-Butyllithium, Tributyltin chloride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Typical Yield | 85-95% |
Synthetic Workflow Diagram
Caption: Synthetic pathway for 2-Methyl-6-(tributylstannyl)pyridine.
Characterization of 2-Methyl-6-(tributylstannyl)pyridine
The structure and purity of the synthesized 2-Methyl-6-(tributylstannyl)pyridine are confirmed using various analytical techniques.
Physical Properties
The following table summarizes the known physical properties of 2-Methyl-6-(tributylstannyl)pyridine.
| Property | Value |
| Molecular Formula | C₁₈H₃₃NSn[7][8] |
| Molecular Weight | 382.17 g/mol [7][8] |
| Appearance | Colorless liquid[7] |
| Density | 1.134 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.512 |
| Boiling Point | Not explicitly reported, but expected to be high under vacuum. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification of the target compound. The expected data is based on the analysis of similar structures.[3]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group protons, and the protons of the tributyltin moiety. Based on data for 2-(tributylstannyl)pyridine, the aromatic protons will be in the range of δ 7.0-8.5 ppm.[3]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine H-3 | ~ 7.4 | d |
| Pyridine H-4 | ~ 7.5 | t |
| Pyridine H-5 | ~ 7.1 | d |
| Methyl (CH₃) | ~ 2.5 | s |
| Tributyltin (-CH₂-) | 0.9 - 1.6 | m |
| Tributyltin (-CH₃) | ~ 0.9 | t |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~ 168 |
| Pyridine C-6 | ~ 158 |
| Pyridine C-4 | ~ 135 |
| Pyridine C-3 | ~ 128 |
| Pyridine C-5 | ~ 122 |
| Methyl (CH₃) | ~ 24 |
| Tributyltin (C₄H₉) | 10 - 30 |
¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance)
¹¹⁹Sn NMR is a definitive technique for characterizing organotin compounds. The chemical shift for tetracoordinate tin in this environment is expected to be in the range of δ -50 to +50 ppm.
MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will show the characteristic isotopic distribution of tin.
| Ion | Expected m/z |
| [M]+ | 383 (for ¹²⁰Sn) |
| [M - C₄H₉]+ | 326 (for ¹²⁰Sn) |
| [Sn(C₄H₉)₃]+ | 291 (for ¹²⁰Sn) |
IR (Infrared Spectroscopy)
The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2960 |
| C=N, C=C (pyridine ring) | 1550 - 1600 |
Characterization Workflow Diagram
Caption: Workflow for the characterization of 2-Methyl-6-(tributylstannyl)pyridine.
Applications in Drug Development
2-Methyl-6-(tributylstannyl)pyridine is a versatile building block in medicinal chemistry. It is primarily used in Stille cross-coupling reactions to introduce a 2-methyl-6-pyridyl moiety into a target molecule.[5][9][10] This structural motif is present in numerous biologically active compounds, and its introduction can significantly impact the pharmacological properties of a drug candidate, including its efficacy, selectivity, and pharmacokinetic profile. The Stille reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex pharmaceutical intermediates.[9][10]
Safety Considerations
Organotin compounds, including 2-Methyl-6-(tributylstannyl)pyridine, are toxic and should be handled with extreme care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin residues must be disposed of according to institutional and environmental regulations. Tributyltin compounds are known environmental pollutants and require careful handling to prevent release into the environment.[11]
References
- 1. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-(TRIBUTYLSTANNYL)PYRIDINE | 17997-47-6 [chemicalbook.com]
- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Pyridine, 2-methyl-6-(tributylstannyl)- | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
